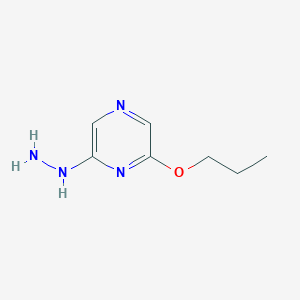
2-(3-アミノピペリジン-1-イル)-N,N-ジプロピルアセトアミド
説明
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C13H27N3O and its molecular weight is 241.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物設計における薬理学的応用
2-(3-アミノピペリジン-1-イル)-N,N-ジプロピルアセトアミドを含むピペリジン誘導体は、製薬業界において極めて重要です。 それらは20種類以上の医薬品に存在し、構造的多様性と生物学的関連性から、薬物設計において重要な役割を果たしています 。この化合物は、さまざまな生物学的標的に結合する能力があるため、新しい治療薬の開発のための貴重な足場となっています。
生物学的に活性なピペリジンの合成
この化合物のアミノピペリジン部分は、生物学的に活性なピペリジンの合成に不可欠です。 これらの合成経路は、多くの場合、分子内および分子間反応を伴い、さまざまなピペリジン誘導体を生み出し、それらは潜在的な薬理学的活性について評価されます .
2型糖尿病に対するDPP-4阻害剤の開発
2-(3-アミノピペリジン-1-イル)-N,N-ジプロピルアセトアミドは、2型糖尿病の治療に用いられる強力なDPP-4阻害剤であるリナグリプチンと構造的に関連しています。 アミノピペリジンコアは、阻害活性に不可欠であり、この化合物は、リナグリプチンおよび関連する糖尿病治療薬の合成における重要な中間体となっています .
プロセス関連不純物の合成における役割
この化合物は、リナグリプチンなどの薬物のプロセス関連不純物の合成と特性評価にも関与しています。 これらの不純物を理解することは、品質管理と製薬製造における分析方法のバリデーションにとって不可欠です .
作用機序
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .
Mode of Action
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion, and slow gastric emptying. By inhibiting DPP-4, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide prolongs the action of these hormones, enhancing their beneficial effects on glucose control .
Result of Action
The molecular effect of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is the inhibition of DPP-4 activity, leading to increased levels of active incretin hormones . At the cellular level, this results in enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, collectively contributing to improved blood glucose control .
生化学分析
Biochemical Properties
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can result in altered metabolic pathways and physiological responses.
Cellular Effects
The effects of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophage cells, it has been shown to reduce the production of inflammatory cytokines and reactive oxygen species . This modulation of cellular responses can lead to changes in cell behavior, such as reduced inflammation and improved metabolic function.
Molecular Mechanism
At the molecular level, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a loss of activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired physiological function. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues, influencing physiological processes such as energy production and nutrient utilization.
Transport and Distribution
The transport and distribution of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCWBOSEHFNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)


![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)





![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)
